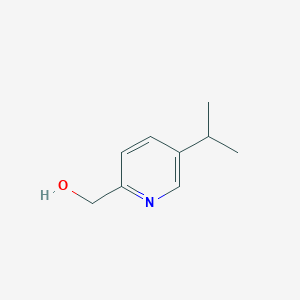

(5-Isopropylpyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Isopropylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Research indicates that (5-Isopropylpyridin-2-yl)methanol exhibits various biological activities, including:

- Enzyme Inhibition : Potential interactions with enzymes related to disease pathways, particularly in cancer and microbial resistance mechanisms.

- Binding Affinity Studies : Preliminary investigations suggest it may bind to receptors or enzymes involved in critical biological processes.

Case Study: Enzyme Interaction

A study focusing on compounds structurally similar to this compound showed promising results in inhibiting specific enzymes linked to cancer progression. The interaction studies highlighted the compound's potential as a lead structure for drug development targeting these pathways.

Applications in Medicinal Chemistry

This compound has several notable applications:

- Drug Development : Its potential as an inhibitor for enzymes linked to various diseases positions it as a candidate for further drug development.

- Therapeutic Uses : Similar compounds have been explored for treating conditions such as anxiety, depression, and pain management due to their interaction with serotonergic systems .

- Synthetic Reagent : It serves as a reagent in organic synthesis, facilitating the creation of more complex molecules through functionalization reactions.

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) in (5-Isopropylpyridin-2-yl)methanol is highly susceptible to oxidation. Oxidation typically converts this group into aldehydes or ketones, depending on the reaction conditions and oxidizing agents. For example:

-

Aldehyde Formation : Oxidation under mild conditions (e.g., using pyridinium chlorochromate in dichloromethane) can yield a pyridine ring with a formyl group at the 2-position.

-

Ketone Formation : More vigorous oxidation (e.g., using potassium permanganate in acidic or neutral conditions) may lead to further oxidation, though this depends on steric and electronic factors influenced by the isopropyl substituent.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions | Aldehyde/ketone derivative |

This reactivity is consistent with general hydroxymethyl group chemistry, where oxidation state and steric effects dictate outcomes .

Esterification

The hydroxymethyl group can participate in esterification reactions with carboxylic acids or their derivatives. For example:

-

Reaction with Acetic Acid : In the presence of acid catalysts (e.g., sulfuric acid), the -OH group reacts with acetic acid to form an ester (e.g., (5-Isopropylpyridin-2-yl)methyl acetate).

-

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the hydroxymethyl oxygen attacks the carbonyl carbon of the acid.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Carboxylic acid, acid catalyst | Refluxing conditions | Ester derivative |

Such esterification may enhance the compound’s solubility or stability, making it useful in medicinal chemistry applications .

Substitution Reactions

The pyridine ring’s electron-deficient nature allows for nucleophilic aromatic substitution, particularly at positions ortho or para to the isopropyl substituent. For example:

-

Halide Substitution : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) can introduce new substituents.

-

Mechanism : The isopropyl group directs incoming nucleophiles to the 2- or 6-positions on the pyridine ring due to steric and electronic effects.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | Alkyl halides, base | Varies by substitution site | Substituted pyridine derivative |

This reactivity is analogous to other pyridine derivatives, where substituent position and reactivity govern substitution patterns .

Coupling Reactions

The hydroxymethyl group may participate in C–C bond coupling reactions, particularly when activated by external catalysts. For example:

-

Tandem Catalysis : In systems involving CO₂ hydrogenation (e.g., ZnZrO/CsX catalysts), methanol intermediates generated from CO₂ can facilitate alkylation of sp³ C–H bonds in pyridine derivatives .

-

Mechanism : The hydroxymethyl group may form reactive intermediates (e.g., CH₂O*) that couple with carbanions generated from sp³ C–H bond activation.

| Reaction Type | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|

| C–C Coupling | ZnZrO/CsX tandem catalyst | 380°C, 2 MPa pressure | Alkylated pyridine derivative |

This pathway highlights the compound’s potential in forming complex molecules through catalytic coupling, though direct evidence for this specific compound is pending .

Biological Interactions

While not directly addressed in the provided sources, the compound’s hydroxymethyl and isopropyl groups suggest potential interactions with biological targets. For instance:

-

Enzyme Binding : The hydroxymethyl group’s polarity may enable hydrogen bonding with enzymes or receptors.

-

Steric Effects : The isopropyl group at the 5-position could influence binding affinity through steric hindrance or hydrophobic interactions.

Further research is required to elucidate these interactions .

Comparison of Structural Variants

Key structural differences between this compound and analogs include substitution patterns and functional groups.

| Compound | Substitution Pattern | Functional Group | Key Reactivity |

|---|---|---|---|

| This compound | 5-Isopropyl, 2-hydroxymethyl | -CH₂OH | Oxidation, esterification |

| (4-Isopropylpyridin-2-yl)methanol | 4-Isopropyl, 2-hydroxymethyl | -CH₂OH | Similar reactivity, different steric effects |

| (5-Methylpyridin-2-yl)methanol | 5-Methyl, 2-hydroxymethyl | -CH₂OH | Reduced steric hindrance |

These variations influence reactivity, with the isopropyl group enhancing steric effects and potentially directing substitution .

特性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

(5-propan-2-ylpyridin-2-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-5,7,11H,6H2,1-2H3 |

InChIキー |

ZJKWKXNJLHDXRB-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CN=C(C=C1)CO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。